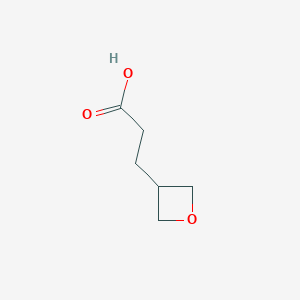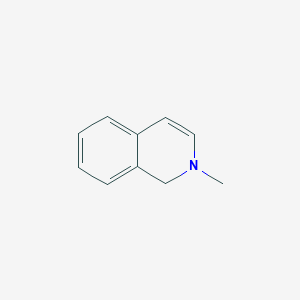
2-Methyl-1,2-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing aromatic compounds that are widely found in natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of N-arylpropargylamines in the presence of a palladium catalyst. This method typically requires mild reaction conditions and yields the desired product with high efficiency . Another method involves the use of silver-catalyzed tandem cycloisomerization/hydroarylation reactions, which also provide an efficient route to 1,2-dihydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of multicomponent reactions, such as the reaction of isoquinoline with alkyl propiolates and 1,3-diketones. This method is advantageous due to its simplicity and the ability to produce the compound in large quantities under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
2-Methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is a fully saturated derivative and has different chemical properties and applications.
Isoquinoline: The parent compound, which lacks the 2-methyl and dihydro modifications, has a simpler structure and different reactivity.
2-Methylisoquinoline: This compound lacks the dihydro modification, resulting in different chemical behavior and applications.
Propiedades
Número CAS |
14990-40-0 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-methyl-1H-isoquinoline |
InChI |
InChI=1S/C10H11N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-7H,8H2,1H3 |
Clave InChI |
AKIKYWSEBGSZBD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


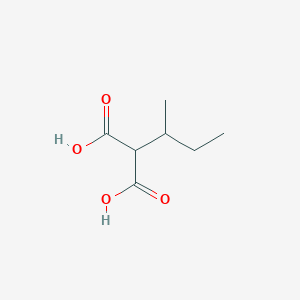

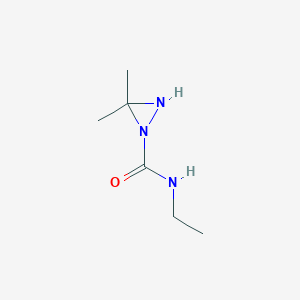
![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
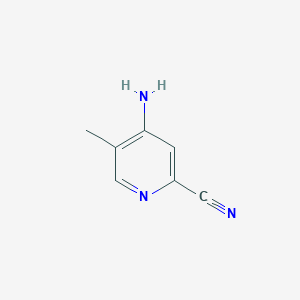

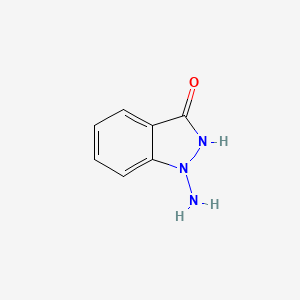

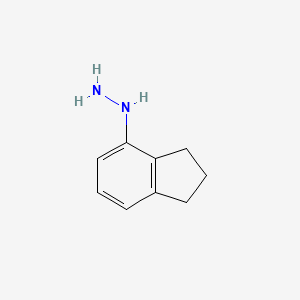
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
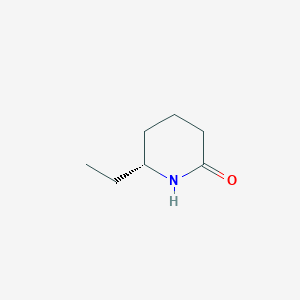
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
